REACTION_CXSMILES
|
[C:1]([OH:4])(=O)[CH3:2].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[OH:13]>B(F)(F)F.CCOCC>[Cl:5][C:6]1[C:7]([OH:13])=[CH:8][C:9]([OH:12])=[C:10]([C:1](=[O:4])[CH3:2])[CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
B(F)(F)F.CCOCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 90° C. for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
ADDITION
|
Details
|
The mixture was poured into a 10% w/v aqueous sodium acetate solution (350 ml)
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Type
|
STIRRING
|
Details
|
This mixture was then stirred vigorously for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
to afford a light brown solid, which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)C(C)=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |